1-(Butan-2-yl)cyclohexane-1-carbaldehyde
Description
1-(Butan-2-yl)cyclohexane-1-carbaldehyde is a bicyclic aldehyde featuring a cyclohexane ring substituted with a branched butan-2-yl group and a formyl (-CHO) group at the same carbon atom. Its molecular formula is C₁₁H₁₈O (molecular weight: 166.26 g/mol). The compound’s structure combines steric hindrance from the bulky cyclohexane framework with the electron-withdrawing nature of the aldehyde group, influencing its reactivity and physical properties.
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-butan-2-ylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O/c1-3-10(2)11(9-12)7-5-4-6-8-11/h9-10H,3-8H2,1-2H3 |
InChI Key |
MXOMSHVGKHGUSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCCCC1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yl)cyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with 2-bromobutane in the presence of a strong base such as sodium hydride. The resulting intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to form the aldehyde group.
Industrial Production Methods: On an industrial scale, the production of 1-(Butan-2-yl)cyclohexane-1-carbaldehyde may involve catalytic hydrogenation of cyclohexanone followed by selective oxidation. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of these reactions, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: 1-(Butan-2-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The butan-2-yl group can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂)
Major Products Formed:
Oxidation: 1-(Butan-2-yl)cyclohexane-1-carboxylic acid
Reduction: 1-(Butan-2-yl)cyclohexane-1-methanol
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
1-(Butan-2-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions involving aldehydes and ketones.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of fragrances and flavoring agents due to its distinctive odor profile.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)cyclohexane-1-carbaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. Additionally, the compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Molecular Targets and Pathways:
Nucleophilic Addition: The carbonyl carbon is the primary target for nucleophiles.
Oxidation and Reduction: The aldehyde group can be converted to carboxylic acids or alcohols, respectively, through specific pathways involving oxidizing or reducing agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-(butan-2-yl)cyclohexane-1-carbaldehyde, highlighting differences in substituents, properties, and reactivity:
Key Observations:
- Substituent Electronic Effects :
- Thermal Stability :
- Cyclohexane derivatives with unsaturated substituents (e.g., but-2-en-1-yl) may exhibit lower thermal stability due to possible conjugation-driven decomposition pathways, as seen in cyclohexane/1-hexene systems .
Biological Activity
1-(Butan-2-yl)cyclohexane-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on diverse research findings.
1-(Butan-2-yl)cyclohexane-1-carbaldehyde is characterized by its aldehyde functional group attached to a cyclohexane ring. This structure contributes to its reactivity and interaction with biological targets.
The biological activity of 1-(Butan-2-yl)cyclohexane-1-carbaldehyde is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their activity. Additionally, the hydrophobic nature of the cyclohexane ring enhances its binding affinity to lipid membranes, facilitating cellular uptake and interaction with membrane-bound proteins.
Biological Activities
Research has indicated several biological activities associated with 1-(Butan-2-yl)cyclohexane-1-carbaldehyde:
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been evaluated for its effectiveness against Pseudomonas aeruginosa, where it displayed significant inhibition of biofilm formation and reduction in virulence factors such as pyocyanin production .
Antioxidant Properties
The compound has also been investigated for its antioxidant potential. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases. Preliminary studies suggest that 1-(Butan-2-yl)cyclohexane-1-carbaldehyde may possess moderate antioxidant activity, although further detailed studies are required to quantify this effect accurately .
Anti-inflammatory Effects
There is emerging evidence that suggests potential anti-inflammatory effects of this compound. It may modulate inflammatory pathways by interacting with specific receptors involved in inflammation, although detailed mechanisms remain to be fully elucidated .
Research Findings and Case Studies
A summary of key research findings related to the biological activity of 1-(Butan-2-yl)cyclohexane-1-carbaldehyde is presented below:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(butan-2-yl)cyclohexane-1-carbaldehyde, and how do reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic addition or reduction strategies. For example, sodium hydride (NaH) and zinc chloride (ZnCl₂) have been used to reduce nitriles to aldehydes in analogous systems, achieving yields up to 85% under optimized conditions (3 h reaction time, 2% EtOAc/hexane eluent). Critical parameters include temperature control (room temperature), stoichiometric ratios, and work-up protocols to isolate the aldehyde without side reactions .
Q. Which spectroscopic techniques are most reliable for structural confirmation, and what key data should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Look for the aldehyde proton signal at δ ~9.35 ppm (singlet), coupled with cyclohexane and butan-2-yl group signals (e.g., δ 1.35–2.29 ppm for methyl/methylene protons) .
- ¹³C NMR : The aldehyde carbonyl appears at δ ~201.9 ppm, while cyclohexane carbons range between δ 22.7–54.0 ppm .
- IR : A strong C=O stretch near 1700 cm⁻¹ confirms the aldehyde functionality. Cross-validate with mass spectrometry (MS) for molecular ion peaks.
Q. How is the IUPAC nomenclature applied to this compound, and what rules govern its systematic naming?
- Methodological Answer : The name follows IUPAC guidelines where the parent structure is cyclohexane. The principal functional group (-CHO) is assigned the suffix "-carbaldehyde," and substituents (butan-2-yl) are numbered to minimize locants. The full name is derived as "cyclohexane-1-carbaldehyde" with the "1-(butan-2-yl)" prefix indicating substitution at position 1 .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing side products like over-reduction or oxidation?
- Methodological Answer :
- Catalyst Screening : Test alternatives to NaH/ZnCl₂, such as Pd/C or enzymatic systems, to improve selectivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance aldehyde stability. Avoid protic solvents that promote hydration.
- In Situ Monitoring : Use TLC or inline IR to track aldehyde formation and halt the reaction before side reactions dominate .
Q. How should researchers address contradictions in spectral data, such as unexpected splitting in NMR signals?
- Methodological Answer :
- Dynamic Effects : Conformational flexibility in the cyclohexane ring or butan-2-yl group can cause signal splitting. Perform variable-temperature NMR to assess rotational barriers.
- Impurity Analysis : Compare experimental data with literature values for similar compounds (e.g., 1-(4-chlorophenyl)cyclohexane-1-carbaldehyde) to identify anomalies .
- Computational Validation : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and match experimental patterns .
Q. What computational tools are recommended for studying the compound’s conformational dynamics or reactivity?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate cyclohexane ring puckering and substituent effects using software like GROMACS.
- Docking Studies : Explore interactions with biological targets (e.g., enzymes) using AutoDock Vina.
- Reactivity Predictions : Apply frontier molecular orbital (FMO) theory via ORCA to identify nucleophilic/electrophilic sites .
Q. What safety protocols are critical for handling aldehydes like 1-(butan-2-yl)cyclohexane-1-carbaldehyde?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Store in cool, ventilated areas away from ignition sources .
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and fume hoods. For spills, neutralize with sodium bisulfite .
Q. How can this aldehyde serve as a precursor in drug discovery or materials science?
- Methodological Answer :
- Schiff Base Formation : React with amines to generate imine ligands for metal complexes (e.g., catalysis).
- Heterocycle Synthesis : Use in Paal-Knorr or Pictet-Spengler reactions to build pyrroles or tetrahydroisoquinolines.
- Bioconjugation : Functionalize nanoparticles or polymers via aldehyde-amine coupling (e.g., PEGylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
